3,4-Difluorobenzylzinc bromide

Descripción general

Descripción

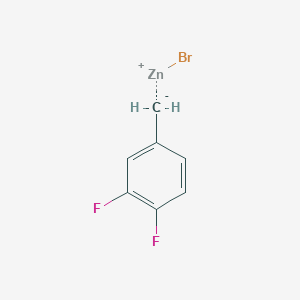

3,4-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula F2C6H3CH2ZnBr . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzylzinc bromide can be synthesized through the reaction of 3,4-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

3,4-Difluorobenzyl bromide+Zn→3,4-Difluorobenzylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent purity, and reaction time to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Difluorobenzylzinc bromide is primarily used as a nucleophile in various cross-coupling reactions, particularly:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of fluorine atoms enhances its reactivity compared to non-fluorinated analogs, allowing for more efficient coupling reactions .

- Nucleophilic Substitution Reactions : The compound can also participate in nucleophilic substitution reactions where it acts as a source of difluorobenzyl groups, contributing to the synthesis of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceutical compounds. Its unique electronic properties due to fluorination make it suitable for creating drug candidates with enhanced biological activity. For instance:

- Synthesis of Anticancer Agents : Research indicates that derivatives synthesized using this compound exhibit promising anticancer properties by targeting specific pathways involved in tumor growth .

- Development of Antiviral Medications : The compound has been utilized in synthesizing antiviral agents that demonstrate effectiveness against various viral infections .

Materials Science

The compound's ability to form stable organometallic complexes makes it valuable in materials science:

- Polymer Chemistry : It can be used to create functionalized polymers with specific properties, which are essential for applications in coatings and adhesives.

- Nanomaterials : Research has explored its application in the synthesis of nanomaterials, where it contributes to the development of advanced materials with tailored electronic properties .

Case Studies

Recent studies have documented successful applications of this compound:

- A study published in Journal of Organic Chemistry demonstrated its efficacy in synthesizing a series of novel anticancer agents that showed significant activity against resistant cancer cell lines .

- Another case reported its use in developing antiviral drugs where the difluorinated moiety contributed to improved binding affinity towards viral targets .

Mecanismo De Acción

The mechanism of action of 3,4-Difluorobenzylzinc bromide involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluorobenzylzinc bromide

- 3,5-Difluorobenzylzinc bromide

- 2-Fluorobenzylzinc chloride

- 4-Fluorobenzylzinc chloride

Uniqueness

3,4-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to variations in the electronic and steric properties, making it suitable for specific synthetic applications .

Actividad Biológica

3,4-Difluorobenzylzinc bromide (CAS 307496-34-0) is an organozinc compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFZn

- Molecular Weight : 272.42 g/mol

- Density : 0.982 g/mL at 25 °C

- Storage Conditions : 2-8 °C

- Flash Point : -17 °C (closed cup)

Synthesis and Reactions

This compound is primarily utilized in cross-coupling reactions such as the Suzuki and Stille reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that organozinc compounds exhibit potential anticancer properties. For instance:

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Case Study : A study on similar organozinc compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for this compound as an anticancer agent .

Antimicrobial Properties

Organozinc compounds are also known for their antimicrobial activities. The specific effects of this compound on bacterial strains have not been extensively documented but can be inferred from related compounds.

- Potential Mechanism : The zinc ion may disrupt bacterial cell membranes or interfere with enzymatic functions essential for bacterial survival.

Neurotoxicity and Safety Profile

While exploring its biological activity, it is crucial to consider safety:

- Toxicological Data : The compound has been classified with potential hazards including eye irritation and respiratory system effects. Care must be taken during handling to avoid exposure .

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Neurotoxicity Risk |

|---|---|---|---|

| 3,4-Difluorobenzylzinc Br | Potential (in vitro) | Limited data | Moderate |

| Related Organozinc Compounds | Significant | Moderate | Low |

Propiedades

IUPAC Name |

bromozinc(1+);1,2-difluoro-4-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKQWSPHMLPJIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380792 | |

| Record name | Bromozinc(1+) (3,4-difluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-34-0 | |

| Record name | Bromozinc(1+) (3,4-difluorophenyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.